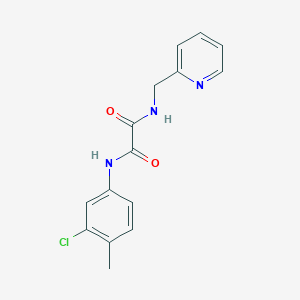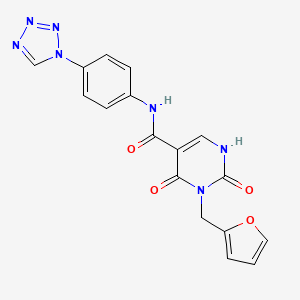![molecular formula C23H20N4O4 B2477040 3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide CAS No. 2198154-06-0](/img/structure/B2477040.png)
3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide, commonly known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of PDP is not fully understood. However, studies have shown that PDP exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. PDP has also been found to induce the accumulation of misfolded proteins in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PDP has been found to have several biochemical and physiological effects. Studies have shown that PDP can induce the accumulation of misfolded proteins in cancer cells, leading to their death. PDP has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, PDP has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PDP is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. PDP has also been found to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of other diseases. However, one of the limitations of PDP is its complex synthesis process, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of PDP. One of the major areas of research is the development of PDP-based anticancer drugs. Studies have shown that PDP has potent antitumor activity and can induce apoptosis in cancer cells. Additionally, further research is needed to understand the mechanism of action of PDP and its biochemical and physiological effects. Another area of research is the development of more efficient synthesis methods for PDP, which could make it more accessible for research purposes.
Conclusion:
In conclusion, PDP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDP has potent antitumor activity and can induce apoptosis in cancer cells. Additionally, PDP has anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of other diseases. Further research is needed to understand the mechanism of action of PDP and its biochemical and physiological effects.
Synthesemethoden
PDP can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the reaction of 2-chloro-5-nitropyridine with 4-aminobenzoic acid, followed by the reaction of the intermediate product with 4-[(prop-2-enoylamino)methyl]benzoic acid. This intermediate product is then reacted with 3,5-dihydroxybenzoyl chloride to form the final product, PDP.
Wissenschaftliche Forschungsanwendungen
PDP has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of PDP is in the field of cancer research. Studies have shown that PDP has potent antitumor activity and can induce apoptosis in cancer cells. PDP has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-[5-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-20(28)25-13-15-6-8-16(9-7-15)23(30)27-18-10-11-21(26-14-18)31-19-5-3-4-17(12-19)22(24)29/h2-12,14H,1,13H2,(H2,24,29)(H,25,28)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOVHHJDIYUVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-{4-[(Prop-2-enamido)methyl]benzamido}pyridin-2-yl)oxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

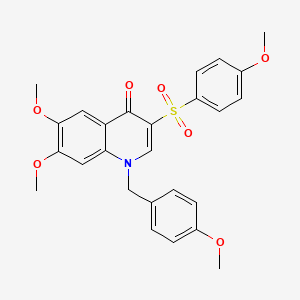
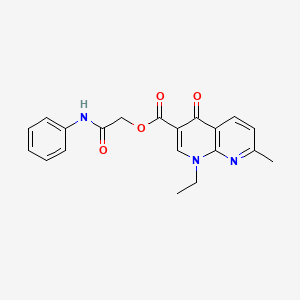
![1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2476962.png)

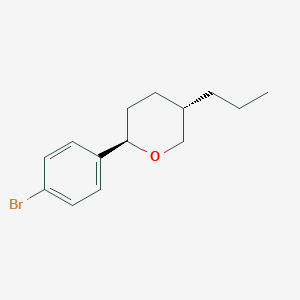

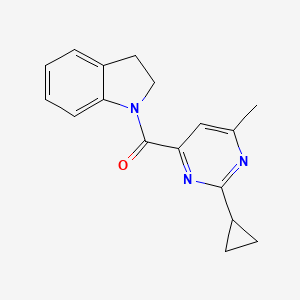
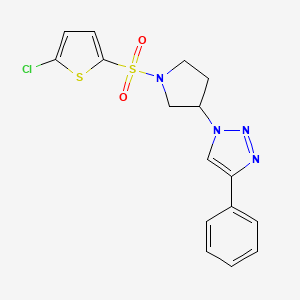

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)

![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)
